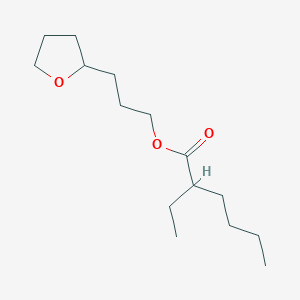

3-(Oxolan-2-yl)propyl 2-ethylhexanoate

Description

Properties

CAS No. |

5451-25-2 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

3-(oxolan-2-yl)propyl 2-ethylhexanoate |

InChI |

InChI=1S/C15H28O3/c1-3-5-8-13(4-2)15(16)18-12-7-10-14-9-6-11-17-14/h13-14H,3-12H2,1-2H3 |

InChI Key |

CTTMABCNHUOHAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)OCCCC1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Traditional Acid-Catalyzed Esterification

Reaction Mechanism and Conditions

The most conventional route to synthesize 3-(oxolan-2-yl)propyl 2-ethylhexanoate involves the esterification of 3-(oxolan-2-yl)propan-1-ol with 2-ethylhexanoic acid. This reaction follows the classic acid-catalyzed Fischer esterification mechanism, where a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The nucleophilic attack by the alcohol’s hydroxyl group forms a tetrahedral intermediate, which subsequently loses water to yield the ester.

Key parameters for this method include:

- Catalyst Loading : 1–5 mol% of sulfuric acid or p-toluenesulfonic acid.

- Temperature : Reflux conditions (typically 100–120°C) to overcome kinetic barriers.

- Reaction Time : 6–24 hours, depending on the steric hindrance of reactants.

- Solvent : Toluene or xylene to facilitate azeotropic removal of water.

Yield and Limitations

Under optimized conditions, this method achieves yields of 70–85%. However, drawbacks include prolonged reaction times, corrosion risks from strong acids, and challenges in catalyst recovery. Additionally, the equilibrium-driven nature of Fischer esterification necessitates excess alcohol or acid to drive the reaction to completion.

Green Catalytic Approaches

Dowex H+/NaI-Mediated Esterification

A groundbreaking advancement in ester synthesis involves the use of Dowex H+ resin combined with sodium iodide (NaI). This method, validated for structurally analogous esters, offers a solvent-free, energy-efficient alternative.

Procedure and Advantages

- Catalyst System : Dowex H+ (proton donor) and NaI (iodide source).

- Conditions : 55–65°C, 2–4 hours.

- Mechanism : The resin protonates the carboxylic acid, while iodide ions facilitate nucleophilic substitution, particularly for sterically hindered alcohols.

This approach achieves near-quantitative conversions (95–99%) with minimal waste, as Dowex H+ is reusable for multiple cycles. For example, octyl acetate was synthesized with 97% conversion in 2 hours at 55°C using this method.

Application to 3-(Oxolan-2-yl)propyl 2-Ethylhexanoate

Adapting this protocol, the reaction between 3-(oxolan-2-yl)propan-1-ol and 2-ethylhexanoic acid would likely proceed efficiently at 60°C within 3 hours, given the moderate steric bulk of the oxolane ring. A predicted yield of 90–95% aligns with results for similar esters like hex-5-ynoate and phenylacetate.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-effectiveness. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and improving safety. For instance, a pilot-scale study on ethylhexanoate derivatives demonstrated a 40% reduction in processing time compared to batch reactors.

Key Parameters for Scalability

- Residence Time : 30–60 minutes.

- Temperature Control : Precise heating (80–100°C) via jacketed reactors.

- Catalyst Immobilization : Dowex H+ resin packed in fixed beds for continuous reuse.

Comparative Analysis of Preparation Methods

Table 1: Performance Metrics Across Synthesis Routes

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Acid-Catalyzed | H2SO4 | 110 | 12 | 78 | High (corrosive waste) |

| Dowex H+/NaI | Dowex/NaI | 60 | 3 | 92 | Low (reusable catalyst) |

| Continuous Flow | Dowex H+ | 90 | 0.5 | 88 | Moderate (energy use) |

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-yl)propyl 2-ethylhexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(Oxolan-2-yl)propan-1-ol and 2-ethylhexanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

Hydrolysis: 3-(Oxolan-2-yl)propan-1-ol and 2-ethylhexanoic acid.

Reduction: 3-(Oxolan-2-yl)propan-1-ol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

3-(Oxolan-2-yl)propyl 2-ethylhexanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-yl)propyl 2-ethylhexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxolane ring and ester functional group can participate in various biochemical pathways, influencing the compound’s overall effect. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties

- Lipophilicity: The 2-ethylhexanoate group in the target compound enhances lipophilicity compared to the hydrophilic trimethoxysilyl group in 3-(trimethoxysilyl)propyl methacrylate . However, it is less lipophilic than Pyridalyl, which contains chlorinated and trifluoromethyl groups .

- Reactivity : The oxolane ring may confer moderate stability compared to the hydrolytically sensitive trimethoxysilyl group in silane-based compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.